molecular formula C20H18N4O3 B3004396 5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921576-57-0

5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B3004396
CAS RN: 921576-57-0
M. Wt: 362.389
InChI Key: YUDFLUIOGBUDNN-UHFFFAOYSA-N
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Description

The compound "5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" is a complex organic molecule that likely belongs to the class of fused heterocyclic compounds. These types of compounds are of interest due to their potential pharmacological activities and their use in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media have been studied, leading to the formation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives . Additionally, the synthesis of ethyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates has been achieved by transforming certain precursors with N-nucleophiles . These studies provide insights into the methods that could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest has been characterized using various analytical techniques. NMR, IR, and MS data have been utilized to assign the structures of synthesized compounds, which include derivatives of the new fused heterocyclic system . These techniques are crucial for confirming the identity and purity of the synthesized molecules and would be applicable for analyzing the molecular structure of "5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide".

Chemical Reactions Analysis

The chemical reactions involving related compounds have been investigated, particularly focusing on the transformations in acidic media and selective cyclocondensation reactions . These reactions often lead to the opening of the furan ring and the formation of new heterocyclic systems, which are key steps in the synthesis of complex molecules like the one being analyzed.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. Typically, these properties would include solubility, melting point, stability under various conditions, and reactivity with different chemical reagents. The studies on related compounds provide a foundation for predicting the behavior and characteristics of the compound .

Scientific Research Applications

Synthesis and Derivative Formation

A study by Ergun et al. (2014) reports the synthesis of novel compounds, including derivatives of furan-fused heterocycles, using a process of intramolecular cyclization. This research provides insights into the synthesis methods that can be applied to related compounds, such as 5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (Ergun, Dengiz, Ozer, Şahin, & Balcı, 2014).

Anticancer and Anti-Inflammatory Potential

Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, investigating their potential as anticancer and anti-5-lipoxygenase agents. This highlights the possible therapeutic applications of related pyrazolo[4,3-c]pyridine compounds in medical research (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Enzymatic Activity Enhancement

Abd and Awas (2008) synthesized derivatives of pyrazolopyrimidinyl keto-esters, revealing their potential in enhancing the reactivity of cellobiase, an enzyme. This suggests the utility of similar compounds in biochemical research and enzyme-related applications (Abd & Awas, 2008).

Heterocyclic Chemistry

Studies on the transformations of heterocyclic compounds, including pyrazolo[4,3-c]pyridine derivatives, provide valuable insights into the behavior of these compounds in various chemical environments. This information is crucial for further chemical research and synthesis (Stanovnik et al., 2003).

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be the Epidermal Growth Factor Receptors (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization and tyrosine autophosphorylation, thus triggering a series of downstream processes within cells that lead to DNA synthesis and cell proliferation.

Mode of Action

The compound interacts with its targets (EGFR) and exhibits potent anticancer activities against certain cancer cell lines . The exact interaction mechanism is not fully understood, but it is believed that the compound binds to the EGFR, inhibiting its activation and subsequent signal transduction pathways that lead to cell proliferation. This results in the inhibition of cancer cell growth and proliferation.

Biochemical Pathways

The compound affects the EGFR signaling pathway. When the compound binds to the EGFR, it inhibits the activation of the receptor and the downstream signal transduction pathways. This leads to a decrease in cell proliferation, which is a key factor in the growth of cancer cells .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of EGFR activation and the subsequent decrease in cell proliferation . This can lead to the inhibition of cancer cell growth, making the compound a potential candidate for anticancer therapy.

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of new derivatives with improved biological activities . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . Therefore, the development of new derivatives of “5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” could be a promising direction for future research.

properties

IUPAC Name

5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDFLUIOGBUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

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